An In-Depth Technical Guide to 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: A Core Scaffold in Modern Kinase Inhibitor Drug Discovery
An In-Depth Technical Guide to 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: A Core Scaffold in Modern Kinase Inhibitor Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Core
The landscape of targeted cancer therapy is increasingly dominated by small molecule kinase inhibitors. Within this critical class of therapeutics, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a recurring ability to bind to key biological targets.[1] 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS No. 916325-85-4) represents a highly functionalized and strategically vital intermediate, engineered for efficient elaboration into potent and selective kinase inhibitors.
This technical guide offers a deep dive into the core characteristics of this compound, from its synthesis and physicochemical properties to its application in the development of next-generation therapeutics targeting critical oncogenic pathways. As a Senior Application Scientist, the focus here is not merely on the "what" but the "why"—providing the causal logic behind its structural features and synthetic utility that make it a cornerstone for researchers in medicinal chemistry and drug development.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and safety characteristics is the bedrock of its effective and safe utilization in a research setting.
Core Properties
The inherent properties of 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid are summarized below. The presence of both a bromine atom and a carboxylic acid group on the pyrazolopyridine core provides two distinct and orthogonal handles for chemical modification, a crucial feature for combinatorial library synthesis and structure-activity relationship (SAR) studies.
| Property | Value | Source |
| CAS Number | 916325-85-4 | N/A |
| Molecular Formula | C₇H₄BrN₃O₂ | N/A |
| Molecular Weight | 242.03 g/mol | N/A |
| Appearance | Solid | N/A |
| SMILES | OC(=O)C1=NNC2=C1C=C(Br)C=N2 | |
| InChI Key | JSXAWNXOASHZLY-UHFFFAOYSA-N |
Note: Experimental data such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically upon acquisition.
Safety & Handling: A Self-Validating Protocol
Trustworthiness in experimental science begins with safety. The hazard profile of this compound necessitates careful handling to ensure the well-being of laboratory personnel and the integrity of the experimental results.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Safe Handling Protocol: This protocol is designed as a self-validating system. Adherence to these steps inherently minimizes exposure and risk.
-
Engineering Controls: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.
-
Body Protection: A lab coat or chemical-resistant suit is mandatory.
-
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure all containers are clearly labeled.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at 2-8°C.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Synthesis and Chemical Reactivity
A plausible synthetic strategy involves the initial construction of the 5-bromo-1H-pyrazolo[3,4-b]pyridine core, followed by the introduction of the carboxylic acid group at the C3 position.
Conceptual Synthesis Workflow
Caption: Conceptual retrosynthetic pathway for the target compound.
Causality Behind the Synthetic Choices:
-
Starting Material: Commercially available substituted pyridines, such as 5-bromo-2-chloronicotinaldehyde, serve as robust starting points for building the fused ring system. The halogen at the 2-position and the aldehyde at the 3-position are perfectly positioned for cyclization with hydrazine to form the pyrazole ring.[2]
-
Cyclization: The reaction with hydrazine is a classic and efficient method for forming a pyrazole ring fused to an existing pyridine, yielding the core scaffold.[2]
-
Carboxylation: The most challenging step is the regioselective introduction of the carboxylic acid at the C3 position. The pyrazole ring protons can be acidic, allowing for deprotonation with a strong base (directed metallation) followed by quenching with an electrophile like CO₂. This is a standard and reliable method for installing carboxylic acid groups onto heterocyclic systems. The bromine at C5 provides a valuable handle for subsequent cross-coupling reactions.
Application in Drug Discovery: A Scaffold for Potent Kinase Inhibitors
The true value of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid lies in its role as a key building block for potent kinase inhibitors. The pyrazolopyridine core acts as an excellent "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a common feature of Type I kinase inhibitors.[3]
Targeting Tropomyosin Receptor Kinases (TRKs)
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through genetic fusions (NTRK gene fusions), act as oncogenic drivers in a wide range of cancers.[4] Inhibitors that target this pathway have shown remarkable efficacy in patients whose tumors harbor these fusions.
The 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold is central to the design of many TRK inhibitors.[3][4]
Caption: The TRK signaling pathway and the point of therapeutic intervention.
Experimental Workflow: From Core to Candidate
The utility of 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is best demonstrated through a typical medicinal chemistry workflow to develop a kinase inhibitor.
-
Amide Coupling: The carboxylic acid provides a direct handle for amide bond formation. This is a robust and versatile reaction, allowing for the rapid synthesis of a library of analogs by coupling with a diverse set of amines. This is the primary method for exploring the solvent-front region of the kinase ATP binding pocket.
-
Suzuki or Buchwald-Hartwig Cross-Coupling: The bromine atom at the C5 position is ideal for palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl or heteroaryl groups, which can be designed to interact with the back pocket of the kinase, significantly influencing potency and selectivity.[3]
Caption: Diversification strategy using the core scaffold.
This dual-functionalization approach allows medicinal chemists to systematically and independently probe different regions of the kinase active site, optimizing for potency against the target kinase while minimizing off-target effects, which is the essence of modern rational drug design.
Conclusion
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is far more than a simple chemical intermediate. It is a testament to strategic molecular design, offering chemists two orthogonal points of diversification from a core scaffold known to possess high affinity for the kinase hinge region. Its utility in the synthesis of targeted therapies for cancers driven by kinases like TRK and FGFR underscores its importance.[5] A comprehensive understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for any researcher aiming to innovate in the field of small molecule drug discovery.
References
- Ambeed. (n.d.). 916325-85-4 | 5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
- BLDpharm. (n.d.). 2089651-75-0 | 5-Bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid.
- Cui, J. J. G., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
- Guidechem. (n.d.). How to Prepare 5-Bromo-1H-pyrazole-3-carboxylic Acid?.
- Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
- MedchemExpress. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine.
- PubChem. (n.d.). 5-Bromo-1H-pyrazolo[3,4-c]pyridine. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 5-Bromo-1H-pyrazolo[3,4-b]pyridine.
- ChemicalBook. (n.d.). 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis.
- Aaron Chemistry GmbH. (2024). Safety Data Sheet: 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- ChemicalBook. (n.d.). 5-bromo-1h-pyrazolo[3,4-b]pyridine-3-carboxylic acid(916325-85-4) 1 h nmr.
- National Center for Biotechnology Information. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
-
National Center for Biotechnology Information. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PubMed Central. Retrieved from .
- ACS Publications. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Retrieved from pubs.acs.org/doi/10.1021/acsomega.4c03561.
-
National Center for Biotechnology Information. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PubMed Central. Retrieved from .
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-BROMO-1H-PYRAZO[3,4-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
